Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a compound that features a pyrrolidine ring substituted with an ethyl ester group and a 4-methoxyphenyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity .
Preparation Methods
The synthesis of Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring, using reagents like sodium methoxide or halogens.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives like pyrrolidine-2-one and pyrrolidine-2,5-diones. Ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological properties and reactivity .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-3-18-14(16)13-9-15-8-12(13)10-4-6-11(17-2)7-5-10/h4-7,12-13,15H,3,8-9H2,1-2H3 |
InChI Key |
BBFYOXHXINVYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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